N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent protein kinases (cdks), which are crucial enzymes that regulate cell cycles and transcriptions .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, possibly cdks, leading to changes in their activity .
Biochemical Pathways
Given its potential interaction with cdks, it could affect pathways related to cell cycle regulation and transcription .
Result of Action
Similar compounds have shown to exhibit antitumor activities, possibly through their interaction with cdks .
Biochemical Analysis
Cellular Effects
Similar compounds have shown to exhibit promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
Similar compounds have been found to inhibit certain enzymes and signaling pathways that stimulate tumor cell growth . They have also been found to inhibit CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
Similar compounds have shown to exhibit significant changes in their effects over time .
Dosage Effects in Animal Models
Similar compounds have shown to exhibit significant changes in their effects with different dosages .
Metabolic Pathways
Similar compounds have been found to be involved in the de novo purine and pyrimidine biosynthesis pathways .
Transport and Distribution
Similar compounds have shown to exhibit significant changes in their transport and distribution .
Subcellular Localization
Similar compounds have shown to exhibit significant changes in their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-methoxyaniline with ethyl acetoacetate to form the intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate is further reacted with 1-phenyl-3-propylurea under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of CDKs, making it a potential candidate for cancer therapy.
Medicine: Investigated for its antitumor activity, particularly against breast and gastric cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Similar structure but with different alkyl groups.
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: Similar core structure with different substituents
Uniqueness
N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards CDKs. This makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-3-12-22-21-25-19(24-15-8-7-11-17(13-15)28-2)18-14-23-27(20(18)26-21)16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSISRSYRSNZKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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